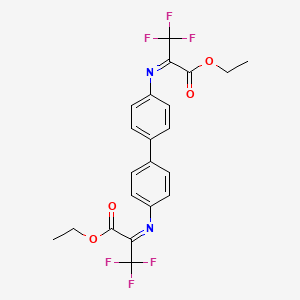![molecular formula C20H14N4O5 B11563698 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol](/img/structure/B11563698.png)
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol is a complex organic compound with a unique structure that combines various functional groups, including methoxy, nitro, and phenol groups
Vorbereitungsmethoden
The synthesis of 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-B]pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the nitro group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the imine linkage: This involves the condensation of an aldehyde with an amine to form the imine bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methoxy-4-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol include:
2-Methoxy-4-nitroaniline: Similar in structure but lacks the oxazolo[4,5-B]pyridine ring.
4-Methoxy-2-nitrophenol: Similar in structure but lacks the imine linkage and the oxazolo[4,5-B]pyridine ring.
2-Methyl-4-nitrophenol: Similar in structure but has a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazolo[4,5-B]pyridine ring, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C20H14N4O5 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2-methoxy-4-nitro-6-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H14N4O5/c1-28-17-10-15(24(26)27)9-13(18(17)25)11-22-14-6-4-12(5-7-14)20-23-19-16(29-20)3-2-8-21-19/h2-11,25H,1H3 |
InChI-Schlüssel |
UAJNXNAUHKFJSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(3-nitrophenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11563616.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11563617.png)

![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11563624.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11563634.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![2-amino-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11563648.png)
![4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11563653.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11563657.png)
![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11563664.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11563667.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide](/img/structure/B11563675.png)
